Methyl anisate

Description

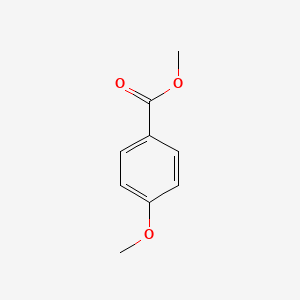

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-11-8-5-3-7(4-6-8)9(10)12-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDIZAANNODHTRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7047645 | |

| Record name | Methyl 4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Sigma-Aldrich MSDS], Solid, white crystals with a sweet, floral odour | |

| Record name | Methyl anisate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20831 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methyl 4-methoxybenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032639 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl anisate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/788/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

244.00 to 245.00 °C. @ 760.00 mm Hg | |

| Record name | Methyl 4-methoxybenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032639 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.643 mg/mL at 20 °C, very slightly soluble in water; soluble in organic solvents, oils, soluble (in ethanol) | |

| Record name | Methyl 4-methoxybenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032639 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl anisate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/788/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

121-98-2 | |

| Record name | Methyl 4-methoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-anisate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL 4-METHOXYBENZOATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7324 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-methoxy-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl p-anisate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.104 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL ANISATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2MFL7873W9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl 4-methoxybenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032639 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

48 °C | |

| Record name | Methyl 4-methoxybenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032639 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Methyl Anisate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl anisate, also known as methyl 4-methoxybenzoate, is an organic compound with the chemical formula C₉H₁₀O₃. It is the methyl ester of p-anisic acid.[1] This white crystalline solid possesses a characteristic sweet, floral, and anise-like odor.[2][3] Found naturally in star anise, methyl anisate is utilized in the fragrance and food industries and serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals.[1][4] This technical guide provides an in-depth overview of the physicochemical properties of methyl anisate, complete with experimental protocols and data presented for ease of reference by researchers and professionals in drug development.

Physicochemical Properties

The fundamental physicochemical properties of methyl anisate are summarized in the tables below, providing a consolidated resource for laboratory and development work.

Table 1: General and Physical Properties of Methyl Anisate

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀O₃ | [2] |

| Molecular Weight | 166.17 g/mol | [2] |

| Appearance | White crystalline solid | [2] |

| Odor | Sweet, floral, anise-like | [2][3] |

| Melting Point | 47-51 °C | [4] |

| Boiling Point | 244-245 °C at 760 mmHg | [2][4] |

| Density | 1.1708 g/cm³ (rough estimate) | [4] |

| Flash Point | >110 °C (>230 °F) | [4][5] |

| LogP (Octanol-Water Partition Coefficient) | 2.27 | [2] |

Table 2: Solubility Profile of Methyl Anisate

| Solvent | Solubility | Source(s) |

| Water | 0.643 mg/mL at 20 °C (very slightly soluble) | [2] |

| Ethanol | Soluble | [2] |

| Chloroform | Soluble | [4] |

| Methanol | Slightly soluble | [4] |

| Organic Solvents/Oils | Soluble | [2] |

Table 3: Spectroscopic Data of Methyl Anisate

| Spectroscopic Technique | Key Data and Observations | Source(s) |

| ¹H NMR (Proton Nuclear Magnetic Resonance) | Spectra show characteristic peaks for aromatic and methoxy protons. | [6][7] |

| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | Spectra display distinct signals for the carbonyl, aromatic, and methoxy carbons. | [8][9] |

| FTIR (Fourier-Transform Infrared Spectroscopy) | The spectrum exhibits prominent absorption bands corresponding to C=O (ester), C-O, and aromatic C-H bonds. | [10][11][12] |

| Mass Spectrometry (MS) | The mass spectrum shows a molecular ion peak and characteristic fragmentation patterns. | [13] |

Experimental Protocols

Detailed methodologies for key experiments related to the synthesis and characterization of methyl anisate are provided below.

Synthesis of Methyl Anisate via Fischer Esterification

Methyl anisate can be synthesized through the Fischer esterification of p-anisic acid with methanol, using a strong acid catalyst.[1][4]

Materials:

-

p-Anisic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (5%)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, combine p-anisic acid and an excess of methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Attach a reflux condenser and heat the mixture to reflux using a heating mantle for several hours to allow the reaction to reach equilibrium.

-

After reflux, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with water and then with a 5% sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted p-anisic acid.

-

Wash again with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the excess methanol using a rotary evaporator.

-

The resulting crude methyl anisate can be further purified by distillation or recrystallization from a suitable solvent like ethanol.[4]

Determination of Melting Point

The melting point of methyl anisate can be determined using a standard melting point apparatus.[14][15]

Materials:

-

Purified methyl anisate

-

Capillary tubes

-

Melting point apparatus (e.g., Mel-Temp)

Procedure:

-

Ensure the methyl anisate sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a moderate rate initially.

-

As the temperature approaches the expected melting point of methyl anisate (around 47-51 °C), reduce the heating rate to approximately 1-2 °C per minute to ensure accurate determination.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range represents the melting point.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy

Sample Preparation:

-

Dissolve a small amount of purified methyl anisate (typically 5-25 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

Instrumental Analysis:

-

Acquire the ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., a 400 MHz instrument).[16]

-

Process the acquired data (Fourier transformation, phase correction, and baseline correction).

-

Analyze the chemical shifts, integration (for ¹H NMR), and coupling patterns to confirm the structure of methyl anisate.

FTIR Spectroscopy

Sample Preparation:

-

For a solid sample, the Attenuated Total Reflectance (ATR) technique is convenient. Place a small amount of the methyl anisate powder directly on the ATR crystal.

-

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

Instrumental Analysis:

-

Record the infrared spectrum over the standard range (e.g., 4000-400 cm⁻¹).

-

Identify the characteristic absorption bands for the functional groups present in methyl anisate, such as the ester carbonyl stretch, C-O stretches, and aromatic ring vibrations.[17]

Mass Spectrometry

Sample Introduction:

-

For a volatile compound like methyl anisate, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.[2] Dissolve a small amount of the sample in a volatile organic solvent.

-

Inject the solution into the GC, where it will be vaporized and separated from any impurities.

Instrumental Analysis:

-

The separated components from the GC elute into the mass spectrometer.

-

Acquire the mass spectrum, typically using Electron Ionization (EI).

-

Analyze the resulting spectrum for the molecular ion peak (M⁺) and the fragmentation pattern to confirm the molecular weight and structure of methyl anisate.

Visualizations

Synthesis Workflow of Methyl Anisate

Caption: Workflow for the synthesis of methyl anisate.

General Experimental Workflow for Melting Point Determination

Caption: Workflow for melting point determination.

References

- 1. Methyl anisate - Wikipedia [en.wikipedia.org]

- 2. Methyl anisate | C9H10O3 | CID 8499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Methyl anisate | 121-98-2 [chemicalbook.com]

- 5. methyl para-anisate, 121-98-2 [thegoodscentscompany.com]

- 6. Methyl anisate(121-98-2) 1H NMR spectrum [chemicalbook.com]

- 7. Beginning Problem #9 [webspectra.chem.ucla.edu]

- 8. pound.med.utoronto.ca [pound.med.utoronto.ca]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. researchgate.net [researchgate.net]

- 11. Methyl anisate(121-98-2) IR Spectrum [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. Benzoic acid, 4-methoxy-, methyl ester [webbook.nist.gov]

- 14. chem.ucalgary.ca [chem.ucalgary.ca]

- 15. community.wvu.edu [community.wvu.edu]

- 16. rsc.org [rsc.org]

- 17. researchgate.net [researchgate.net]

The Scent of Nature: A Technical Guide to the Natural Occurrence and Biosynthesis of Methyl Anisate in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl anisate, a naturally occurring ester, is a significant contributor to the aroma of various plants and possesses noteworthy biological activities. This technical guide provides a comprehensive overview of the current scientific understanding of its natural distribution within the plant kingdom and the intricate biosynthetic pathways leading to its formation. Detailed experimental protocols for the extraction, identification, and quantification of methyl anisate are presented, alongside methodologies for the characterization of the enzymes involved in its biosynthesis. Quantitative data are summarized for comparative analysis, and key metabolic and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of this important plant secondary metabolite.

Natural Occurrence of Methyl Anisate in the Plant Kingdom

Methyl anisate (4-methoxybenzoic acid methyl ester) has been identified as a volatile organic compound in a diverse range of plant species, where it often plays a crucial role in plant-insect interactions and defense mechanisms. Its presence is particularly prominent in the essential oils of several aromatic plants.

While found in various species, Star Anise (Illicium verum) stands out as a primary natural source of methyl anisate.[1] The compound contributes to the characteristic sweet, anise, and herbaceous aroma of these plants. A summary of plant species reported to contain methyl anisate is provided in Table 1.

Table 1: Natural Occurrence of Methyl Anisate in Various Plant Species

| Plant Species | Family | Plant Part | Reported Presence/Concentration | Reference(s) |

| Illicium verum (Star Anise) | Illiciaceae | Fruit | 0.01% - 0.09% of essential oil | [1] |

| Acacia farnesiana (Cassie) | Mimosaceae | Blossom (absolute) | 0.16% | [1] |

| Lilium candidum (Easter Lily) | Liliaceae | Flower (headspace) | 9.5% | [1] |

| Feijoa sellowiana (Feijoa) | Myrtaceae | Fruit and Peel | Reported | [2] |

| Camellia sinensis (Tea) | Theaceae | Leaves | Reported | [2] |

| Psidium guajava (Guava) | Myrtaceae | Fruit | Reported | [2] |

| Averrhoa carambola (Starfruit) | Oxalidaceae | Fruit | Reported | [2] |

| Vanilla planifolia (Bourbon Vanilla) | Orchidaceae | Fruit | Reported | [2] |

| Vanilla tahitensis (Tahiti Vanilla) | Orchidaceae | Fruit | Reported | [2] |

| Carica papaya (Mountain Papaya) | Caricaceae | Fruit | Reported | [2] |

| Manilkara zapota (Sapodilla) | Sapotaceae | Fruit | Reported | [2] |

| Trametes graveolens | Polyporaceae | Mushroom | Reported | [2] |

Biosynthesis of Methyl Anisate in Plants

The biosynthesis of methyl anisate in plants is intrinsically linked to the phenylpropanoid pathway, a major route for the synthesis of a wide array of plant secondary metabolites. The pathway originates from the aromatic amino acid L-phenylalanine. The final step in the formation of methyl anisate is the methylation of p-anisic acid.

The Phenylpropanoid Pathway: Precursor Formation

The journey to methyl anisate begins with the conversion of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL) .[3] A series of subsequent enzymatic reactions, including hydroxylations and methylations, lead to the formation of various benzoic acid derivatives.[4][5][6] Specifically for methyl anisate, the key precursor is 4-methoxybenzoic acid , also known as p-anisic acid.[7][8][9][10][11][12]

The formation of benzoic acid from trans-cinnamic acid can occur through two main routes: a CoA-dependent β-oxidative pathway and a CoA-independent non-β-oxidative pathway.[4]

The Final Step: O-Methylation of p-Anisic Acid

The terminal step in the biosynthesis of methyl anisate is the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the carboxyl group of p-anisic acid. This reaction is catalyzed by a specific type of O-methyltransferase (OMT) .[2][13][14][15] While the specific OMT responsible for methyl anisate formation has not been extensively characterized in all producer plants, research on related volatile esters like methyl salicylate and methyl benzoate strongly suggests the involvement of enzymes from the SABATH family of methyltransferases.[16]

A proposed biosynthetic pathway for methyl anisate is illustrated in the following diagram:

Caption: Proposed biosynthetic pathway of methyl anisate from L-phenylalanine.

Experimental Protocols

This section provides detailed methodologies for the extraction, identification, quantification, and enzymatic analysis of methyl anisate in plant tissues.

Extraction and Identification of Methyl Anisate

This method is suitable for the analysis of volatile compounds from fresh or dried plant material without the need for solvent extraction.

Protocol:

-

Sample Preparation: Place a known weight (e.g., 0.5-2.0 g) of finely ground plant material into a headspace vial (e.g., 20 mL).

-

Extraction: Seal the vial and expose a Solid-Phase Microextraction (SPME) fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace above the sample.

-

Incubation: Incubate the vial at a controlled temperature (e.g., 60-80°C) for a specific duration (e.g., 30-60 minutes) to allow for the adsorption of volatile compounds onto the fiber.

-

Desorption and Analysis: Immediately after extraction, insert the SPME fiber into the injection port of a Gas Chromatograph-Mass Spectrometer (GC-MS) for thermal desorption of the analytes.

-

GC-MS Conditions:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) at a specific rate (e.g., 5°C/min).

-

Mass Spectrometer: Operate in electron ionization (EI) mode (70 eV) and scan a mass range of, for example, 40-400 amu.

-

-

Identification: Identify methyl anisate by comparing its mass spectrum and retention index with those of an authentic standard and with spectral libraries (e.g., NIST, Wiley).

Caption: Workflow for Headspace Solid-Phase Microextraction (HS-SPME) analysis.

This method is suitable for extracting a broader range of compounds, including semi-volatiles, and for larger sample quantities.

Protocol:

-

Sample Preparation: Homogenize a known weight of fresh or dried plant material with a suitable solvent (e.g., methanol, ethanol, dichloromethane, or a mixture thereof). The sample-to-solvent ratio should be optimized (e.g., 1:10 w/v).

-

Extraction: Macerate or sonicate the mixture for a defined period (e.g., 30-60 minutes) at room temperature.

-

Filtration and Concentration: Filter the extract to remove solid plant debris. The filtrate can be concentrated under reduced pressure using a rotary evaporator.

-

Purification (Optional): The crude extract can be further purified using techniques like solid-phase extraction (SPE) to remove interfering compounds.

-

Analysis: Analyze the extract using GC-MS or High-Performance Liquid Chromatography (HPLC). For HPLC analysis, a C18 column is typically used with a mobile phase gradient of water and acetonitrile or methanol. Detection can be achieved using a UV detector (at the maximum absorbance of methyl anisate) or a mass spectrometer.

Quantification of Methyl Anisate

Quantitative analysis requires the use of an internal or external standard.

Protocol (using GC-MS):

-

Calibration Curve: Prepare a series of standard solutions of methyl anisate of known concentrations in a suitable solvent. If using an internal standard (e.g., a compound with similar chemical properties but not present in the sample), add a fixed concentration of the internal standard to each calibration standard and to the plant extracts.

-

Analysis: Analyze the calibration standards and the plant extracts under the same GC-MS conditions as described for identification.

-

Quantification: Construct a calibration curve by plotting the peak area ratio of methyl anisate to the internal standard (or just the peak area of methyl anisate for external standard calibration) against the concentration. Determine the concentration of methyl anisate in the plant extracts by interpolating their peak area ratios on the calibration curve.

Enzymatic Assay for Anisic Acid O-Methyltransferase Activity

This assay is designed to measure the activity of the enzyme responsible for the final step in methyl anisate biosynthesis.

Protocol:

-

Crude Enzyme Extraction:

-

Homogenize fresh plant tissue (e.g., flowers, leaves) in a cold extraction buffer (e.g., Tris-HCl pH 7.5, containing protease inhibitors and reducing agents like DTT).

-

Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C to pellet cellular debris.

-

The supernatant contains the crude enzyme extract. The protein concentration of the extract should be determined (e.g., using the Bradford assay).

-

-

Enzyme Reaction:

-

Set up a reaction mixture containing:

-

Crude enzyme extract

-

p-Anisic acid (substrate)

-

S-adenosyl-L-methionine (SAM) (methyl donor; can be radiolabeled, e.g., with ¹⁴C, for sensitive detection)

-

Reaction buffer (e.g., Tris-HCl pH 7.5)

-

Mg²⁺ (often required as a cofactor)

-

-

Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Include control reactions (e.g., without enzyme, without p-anisic acid, or with boiled enzyme) to account for non-enzymatic reactions.

-

-

Product Extraction and Detection:

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and acidifying the mixture to protonate any remaining p-anisic acid.

-

Vortex and centrifuge to separate the organic and aqueous phases. The methyl anisate product will partition into the organic phase.

-

Analyze the organic phase by GC-MS to identify and quantify the methyl anisate produced. If radiolabeled SAM was used, the radioactivity of the product can be measured using a scintillation counter.

-

-

Calculation of Enzyme Activity: Express the enzyme activity as the amount of product formed per unit of time per amount of protein (e.g., pkat/mg protein).

Caption: Workflow for the enzymatic assay of anisic acid O-methyltransferase.

Conclusion

Methyl anisate is a valuable natural product with a widespread occurrence in the plant kingdom. Its biosynthesis via the phenylpropanoid pathway highlights the intricate metabolic networks within plants. The methodologies detailed in this guide provide a robust framework for researchers to further investigate the natural sources, biosynthetic regulation, and potential applications of this aromatic compound. Future research focusing on the identification and characterization of the specific O-methyltransferases involved in methyl anisate formation will be crucial for a complete understanding of its biosynthesis and for potential metabolic engineering efforts to enhance its production.

References

- 1. scent.vn [scent.vn]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Phenylpropanoid - Wikipedia [en.wikipedia.org]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. specialchem.com [specialchem.com]

- 8. p-Anisic acid - Wikipedia [en.wikipedia.org]

- 9. 4-Methoxybenzoic Acid | C8H8O3 | CID 7478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. The application of p-Anisic acid_Chemicalbook [chemicalbook.com]

- 11. foreverest.net [foreverest.net]

- 12. 4-Methoxybenzoic acid | 100-09-4 [chemicalbook.com]

- 13. Structure, function, and evolution of plant O-methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Molecular characterization of O-methyltransferases involved in isoquinoline alkaloid biosynthesis in Coptis japonica - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scielo.br [scielo.br]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of Methyl Anisate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl anisate in various organic solvents. Understanding the solubility of this compound is critical for its application in research, particularly in drug development and formulation studies where it may be used as a starting material, intermediate, or reference compound. This document compiles available quantitative data, outlines detailed experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Quantitative Solubility Data

The solubility of a compound is a fundamental physical property that dictates its behavior in solution and is crucial for designing and optimizing chemical reactions, purification processes, and formulations. While qualitative descriptors for the solubility of methyl anisate are available, quantitative data in many common organic solvents is not extensively published in readily accessible literature. The following table summarizes the available quantitative data and highlights where further experimental determination is needed.

| Solvent | Solvent Type | Temperature (°C) | Solubility | Citation |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Not Specified | 100 mg/mL | [1] |

| Water | Polar Protic | 20 | 0.643 mg/mL | [2] |

| Methanol | Polar Protic | 25 | Data Not Available | - |

| Ethanol | Polar Protic | 25 | Data Not Available | - |

| Acetone | Polar Aprotic | 25 | Data Not Available | - |

| Ethyl Acetate | Polar Aprotic | 25 | Data Not Available | - |

| Chloroform | Non-polar | 25 | Data Not Available | - |

Qualitative assessments indicate that methyl anisate is "soluble in organic solvents, oils"[2][3], "soluble (in ethanol)"[2], "soluble in chloroform"[4][5], and "slightly soluble in methanol"[4][5].

Experimental Protocols for Solubility Determination

The absence of comprehensive quantitative data necessitates well-defined experimental protocols for its determination. The following sections detail two common and reliable methods for ascertaining the solubility of a solid organic compound like methyl anisate: the gravimetric method and UV-Vis spectrophotometry.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility. It relies on the direct measurement of the mass of the solute that can be dissolved in a specific volume of solvent to form a saturated solution at a given temperature.

2.1.1. Materials and Equipment

-

Methyl Anisate (solid, >99% purity)

-

Selected Organic Solvents (analytical grade)

-

Analytical Balance (readability ± 0.1 mg)

-

Thermostatic shaker or water bath

-

Vials with airtight caps (e.g., 20 mL scintillation vials)

-

Syringe filters (0.45 µm, solvent-compatible)

-

Syringes

-

Pre-weighed evaporation dishes or watch glasses

-

Drying oven

-

Desiccator

2.1.2. Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid methyl anisate to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

-

Pipette a known volume (e.g., 10.0 mL) of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (e.g., 5.0 mL) using a syringe.

-

Attach a 0.45 µm syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish containing the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without degrading the methyl anisate (e.g., 50-60 °C).

-

Once the solvent has completely evaporated, transfer the evaporation dish to a desiccator to cool to room temperature.

-

Weigh the evaporation dish containing the dried methyl anisate residue on an analytical balance.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

2.1.3. Calculation of Solubility

The solubility (S) in g/100 mL can be calculated using the following formula:

S ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of filtered aliquot in mL) * 100

UV-Vis Spectrophotometry Method

For aromatic compounds like methyl anisate that possess a chromophore, UV-Vis spectrophotometry offers a sensitive and accurate method for determining solubility. This technique involves creating a calibration curve of absorbance versus concentration and then measuring the absorbance of a diluted saturated solution.

2.2.1. Materials and Equipment

-

Methyl Anisate (solid, >99% purity)

-

Selected Organic Solvents (UV-grade)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical Balance

-

Thermostatic shaker or water bath

-

Vials with airtight caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Syringes

2.2.2. Experimental Procedure

-

Determination of Maximum Wavelength (λmax):

-

Prepare a dilute solution of methyl anisate in the chosen solvent.

-

Scan the solution using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

-

-

Preparation of Calibration Curve:

-

Prepare a stock solution of methyl anisate of a known concentration in the selected solvent.

-

Perform a series of serial dilutions from the stock solution to create a set of standard solutions of known concentrations.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear and follow the Beer-Lambert law.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution of methyl anisate in the desired solvent at a specific temperature as described in the gravimetric method (Section 2.1.2, step 1).

-

After equilibration and settling, filter an aliquot of the supernatant using a 0.45 µm syringe filter.

-

Accurately dilute the filtered saturated solution with the same solvent to bring the absorbance within the linear range of the calibration curve. The dilution factor should be recorded.

-

Measure the absorbance of the diluted solution at λmax.

-

2.2.3. Calculation of Solubility

-

Using the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration), determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Express the solubility in the desired units (e.g., g/100 mL or mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of methyl anisate using either the gravimetric or UV-Vis spectrophotometry method.

This guide provides a foundational understanding of the solubility of methyl anisate and equips researchers with the necessary protocols to determine this critical parameter in various organic solvents. Accurate solubility data is paramount for the successful design and execution of experiments in chemical synthesis, purification, and pharmaceutical formulation.

References

Thermochemical data and stability of methyl anisate

An In-depth Technical Guide to the Thermochemical Data and Stability of Methyl Anisate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermochemical properties, stability, and relevant experimental protocols for methyl anisate (methyl 4-methoxybenzoate). While a crucial intermediate and flavoring agent, publicly accessible, experimentally determined thermochemical data such as the standard enthalpy of formation for methyl anisate is limited. This document compiles available physicochemical data, discusses stability, and presents detailed experimental methodologies for its synthesis and thermochemical characterization. To bridge the gap in data, thermochemical values for the structurally similar compound methyl benzoate are provided as a reference. Visual workflows for synthesis and analysis are included to facilitate understanding and replication.

Physicochemical Properties of Methyl Anisate

Methyl anisate, the methyl ester of p-anisic acid, is a white crystalline solid at room temperature.[1] It is recognized for its herbaceous, anise-like odor.[2] The fundamental physicochemical properties of methyl p-anisate (CAS: 121-98-2) are summarized in Table 1.

Table 1: Physicochemical Properties of Methyl Anisate

| Property | Value | Source(s) |

| IUPAC Name | Methyl 4-methoxybenzoate | [1][3] |

| Molecular Formula | C₉H₁₀O₃ | [2][3][4] |

| Molar Mass | 166.17 g/mol | [1][3][4] |

| Appearance | White crystalline solid/powder | [1][2][5] |

| Melting Point | 47-51 °C | [2][3][4] |

| Boiling Point | 244-245 °C (at 760 mm Hg) | [1][2][3][4] |

| Flash Point | >110 °C (>230 °F) | [4][5] |

| Water Solubility | 643.1 mg/L (at 20 °C) | [2][5] |

| LogP (o/w) | 2.27 | [1][5] |

Thermochemical Data and Stability

Stability: Methyl anisate is considered stable under normal laboratory conditions of temperature and pressure. It should be stored in a dry, sealed container at room temperature.[2] No significant decomposition or hazardous reactions are reported under standard use.

Thermochemical Data: Experimentally determined thermochemical data for methyl anisate, such as its standard enthalpy of formation, are not readily available in public literature. The National Institute of Standards and Technology (NIST) archives condensed and gas-phase thermochemistry data for this compound, accessible through their subscription services.[6]

For reference and comparative purposes, Table 2 presents the experimentally determined thermochemical data for methyl benzoate (C₈H₈O₂), a structurally analogous compound lacking only the methoxy group. These values were determined using high-precision calorimetry.[7]

Table 2: Standard Thermochemical Properties of Methyl Benzoate (at 298.15 K)

| Property | Value (kJ·mol⁻¹) | Source |

| Standard Molar Energy of Combustion (ΔcU°) | -3956.7 ± 3.1 | [7] |

| Standard Molar Enthalpy of Formation (liquid, ΔfHm°(l)) | -332.8 ± 4.0 | [7] |

| Standard Molar Enthalpy of Formation (gas, ΔfHm°(g)) | -276.1 ± 4.0 | [7] |

Experimental Protocols

Synthesis of Methyl Anisate via Fischer Esterification

A common and straightforward method for synthesizing methyl anisate is the acid-catalyzed Fischer esterification of p-anisic acid with methanol.[2][3][8]

Materials:

-

p-Anisic acid (4-methoxybenzoic acid)

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve p-anisic acid in an excess of anhydrous methanol (e.g., 10-20 molar equivalents).

-

Catalysis: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (typically 3-5% of the moles of p-anisic acid) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, neutralize the excess acid by slowly adding 5% sodium bicarbonate solution until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether. Collect the organic layer.

-

Washing: Wash the organic layer sequentially with 5% sodium bicarbonate solution, water, and finally brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield pure methyl anisate.[8]

Determination of Standard Enthalpy of Formation

The standard molar enthalpy of formation (ΔfHm°) in the crystalline phase is determined from the standard molar enthalpy of combustion (ΔcHm°). This is typically measured using a high-precision bomb calorimeter.[9] The general procedure is outlined below.

Apparatus:

-

Isoperibol or adiabatic bomb calorimeter

-

Platinum crucible

-

Pellet press

-

High-precision balance (accuracy ±0.01 mg)

Procedure:

-

Sample Preparation: Press a known mass of pure crystalline methyl anisate into a pellet.

-

Calorimeter Calibration: Determine the energy equivalent of the calorimeter, ε(calor), by performing combustion runs with a certified standard substance, such as benzoic acid.

-

Bomb Assembly: Place the pellet in a platinum crucible inside the combustion bomb. Add a small, known amount of water to the bomb to ensure a defined final state for the combustion products. Seal the bomb and pressurize it with high-purity oxygen (e.g., to ~3.0 MPa).

-

Combustion: Submerge the bomb in the calorimeter's water jacket. Once thermal equilibrium is reached, ignite the sample and record the temperature change over time.

-

Analysis: After combustion, analyze the bomb's contents for nitric acid (formed from residual N₂) and unburnt carbon to apply necessary energy corrections (Washburn corrections).

-

Calculation:

-

Calculate the total energy released (ΔU) from the temperature rise and the calorimeter's energy equivalent.

-

Correct ΔU for the ignition energy and the formation of side products (e.g., nitric acid) to find the standard internal energy of combustion, ΔcU°.

-

Convert the energy of combustion to the standard enthalpy of combustion (ΔcH°) using the relation ΔH = ΔU + Δn(g)RT, where Δn(g) is the change in the number of moles of gas in the combustion reaction.

-

Finally, calculate the standard enthalpy of formation (ΔfHm°) using Hess's Law with the known enthalpies of formation for CO₂(g) and H₂O(l).

-

Conclusion

This guide consolidates the known physicochemical properties and stability of methyl anisate. While specific, publicly vetted thermochemical data remains sparse, the provided protocols for synthesis and calorimetric analysis offer a clear pathway for researchers to generate this data experimentally. The thermochemical values of the related compound methyl benzoate serve as a valuable benchmark for theoretical calculations and experimental design. The structured presentation and visualized workflows are intended to support professionals in drug development and chemical research in their work with this important compound.

References

- 1. Methyl anisate | C9H10O3 | CID 8499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl anisate | 121-98-2 [chemicalbook.com]

- 3. Methyl anisate - Wikipedia [en.wikipedia.org]

- 4. Methyl p-anisate 99 121-98-2 [sigmaaldrich.com]

- 5. methyl para-anisate, 121-98-2 [thegoodscentscompany.com]

- 6. Benzoic acid, 4-methoxy-, methyl ester [webbook.nist.gov]

- 7. Enthalpy of formation of methyl benzoate: calorimetry and consequences - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. Methyl anisate synthesis - chemicalbook [chemicalbook.com]

- 9. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]

Isomers of methyl anisate (ortho, meta, para) and their properties

An In-depth Technical Guide to the Isomers of Methyl Anisate: Ortho, Meta, and Para Configurations

Introduction

Methyl anisate, a methyl ester of methoxybenzoic acid, is an aromatic compound with the chemical formula C₉H₁₀O₃. It exists as three distinct constitutional isomers depending on the substitution pattern of the methoxy and methyl ester groups on the benzene ring: ortho (methyl 2-methoxybenzoate), meta (methyl 3-methoxybenzoate), and para (methyl 4-methoxybenzoate). These isomers share the same molecular weight but exhibit unique physical, chemical, and spectroscopic properties due to the differential positioning of their functional groups. The para isomer is the most common and is naturally found in plants like star anise.[1][2] This guide provides a comprehensive technical overview of the ortho, meta, and para isomers of methyl anisate, focusing on their properties, synthesis, and characterization for researchers, scientists, and professionals in drug development.

Chemical Structures

The structural differences between the ortho, meta, and para isomers of methyl anisate are illustrated below. The position of the methoxy group relative to the methyl ester profoundly influences the molecule's electronic distribution, polarity, and steric profile, which in turn dictates its physical and spectroscopic characteristics.

Physical and Chemical Properties

The physical properties of the methyl anisate isomers vary significantly. The para isomer is a solid at room temperature due to its symmetrical structure, which allows for more efficient crystal packing and a higher melting point. In contrast, the ortho and meta isomers are liquids. These differences are summarized in the table below.

| Property | Ortho-Methyl Anisate (Methyl 2-methoxybenzoate) | Meta-Methyl Anisate (Methyl 3-methoxybenzoate) | Para-Methyl Anisate (Methyl 4-methoxybenzoate) |

| CAS Number | 606-45-1 | 5368-81-0 | 121-98-2 |

| Molecular Formula | C₉H₁₀O₃ | C₉H₁₀O₃ | C₉H₁₀O₃ |

| Molecular Weight | 166.17 g/mol | 166.17 g/mol | 166.17 g/mol |

| Appearance | Colorless to pale yellow clear liquid | Clear, colorless liquid | White crystalline solid |

| Melting Point | Not applicable (liquid at RT) | Not applicable (liquid at RT) | 47-51 °C |

| Boiling Point | 248 °C | 88-90 °C at 1 mmHg | 244-245 °C |

| Density | 1.157 g/mL at 25 °C | 1.146 - 1.15 g/cm³ | ~1.17 g/cm³ (solid) |

| Refractive Index (n20/D) | 1.534 | 1.527 | Not applicable (solid) |

| Solubility | Insoluble in water; soluble in organic solvents | Insoluble in water | Very slightly soluble in water (0.643 mg/mL at 20°C); soluble in organic solvents.[3] |

Spectroscopic Data

Spectroscopic analysis is essential for distinguishing between the isomers. The substitution pattern directly impacts the chemical environment of each proton and carbon atom, leading to distinct shifts in NMR spectra and characteristic vibrations in IR spectroscopy.

¹H NMR Spectroscopy

The proton NMR spectra differ primarily in the aromatic region (δ 7.0-8.0 ppm) due to different spin-spin coupling patterns. The chemical shifts of the two methyl groups (methoxy and ester) are also slightly affected.

| Isomer | Aromatic Protons (δ, ppm) | Methoxy Protons (-OCH₃, δ, ppm) | Ester Protons (-COOCH₃, δ, ppm) |

| Ortho | ~6.9-7.8 (complex multiplet, 4H) | ~3.8-3.9 (s, 3H) | ~3.8-3.9 (s, 3H) |

| Meta | ~7.0-7.6 (complex multiplet, 4H) | ~3.8 (s, 3H) | ~3.8 (s, 3H) |

| Para | ~7.99 (d, 2H), ~6.91 (d, 2H)[4] | ~3.88 (s, 3H)[4] | ~3.85 (s, 3H)[4] |

¹³C NMR Spectroscopy

The carbon NMR spectra show distinct chemical shifts for the aromatic carbons, reflecting the electronic effects of the substituents. The para isomer, due to its symmetry, will exhibit fewer signals in the aromatic region than its ortho and meta counterparts.

| Isomer | Carbonyl Carbon (C=O, δ, ppm) | Aromatic Carbons (δ, ppm) | Methoxy Carbon (-OCH₃, δ, ppm) | Ester Carbon (-COOCH₃, δ, ppm) |

| Ortho | ~167 | 6 signals expected | ~55-56 | ~52 |

| Meta | ~167 | 6 signals expected | ~55 | ~52 |

| Para | ~167 | 4 signals expected (~163, 131, 122, 113) | ~55 | ~52 |

Infrared (IR) Spectroscopy

The IR spectra of all three isomers are dominated by a strong carbonyl (C=O) stretch from the ester group and C-O stretching vibrations.

| Isomer | C=O Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) | C-H Aromatic Bending (cm⁻¹) |

| Ortho | ~1730-1740 | ~1250 (asym), ~1080 (sym) | ~1600, ~1490 | ~750 (ortho-disubstituted) |

| Meta | ~1720-1730 | ~1280 (asym), ~1040 (sym) | ~1600, ~1480 | ~800, ~750, ~680 (meta-disubstituted) |

| Para | ~1720-1725 | ~1260 (asym), ~1170 (sym) | ~1610, ~1510 | ~840 (para-disubstituted) |

Synthesis of Methyl Anisate Isomers

The most common method for synthesizing methyl anisate isomers is the Fischer-Speier esterification of the corresponding anisic acid (methoxybenzoic acid) with methanol in the presence of an acid catalyst, such as sulfuric acid.[5] The reaction is an equilibrium process, and excess methanol is typically used to drive the reaction towards the product side.

A specialized one-step synthesis for methyl o-anisate has also been patented, involving the reaction of salicylic acid with potassium hydroxide and methyl bromide.[6] This method avoids the intermediate step of first forming o-anisic acid.

Experimental Protocols

Protocol: Synthesis of Methyl p-Anisate via Fischer Esterification

This protocol details the laboratory-scale synthesis of methyl p-anisate from p-anisic acid and methanol.

Materials:

-

p-Anisic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated, 98%)

-

Diethyl ether

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel (250 mL)

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

pH paper

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add p-anisic acid (e.g., 5.0 g). Add an excess of anhydrous methanol (e.g., 50 mL).

-

Catalyst Addition: While stirring the mixture, slowly and carefully add concentrated sulfuric acid (e.g., 1.0 mL) dropwise.

-

Reflux: Attach a reflux condenser to the flask and bring the mixture to a gentle reflux using a heating mantle. Continue refluxing with stirring for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cooling and Quenching: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.

-

Solvent Removal: Remove the excess methanol using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether (e.g., 50 mL) and transfer the solution to a separatory funnel.

-

Washing:

-

Wash the organic layer sequentially with water (2 x 30 mL).

-

Carefully wash with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

-

Finally, wash with brine (1 x 30 mL) to remove residual water.

-

-

Drying and Filtration: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate. Filter the solution to remove the drying agent.

-

Solvent Evaporation: Remove the diethyl ether using a rotary evaporator to yield the crude methyl p-anisate.

-

Purification: If necessary, the solid product can be purified by recrystallization from a suitable solvent like methanol or ethanol to obtain pure white crystals.

Applications

The isomers of methyl anisate find applications primarily in fields that leverage their aromatic and organoleptic properties.

-

Fragrance and Flavor: Methyl p-anisate is used as a food flavoring agent and as an ingredient in perfumes due to its sweet, herbal, anise-like aroma.[7][8] Methyl o-anisate possesses a warm, herbaceous, and floral scent and is also used in fragrance and flavor formulations.

-

Pharmaceutical and Chemical Synthesis: All three isomers serve as versatile intermediates in organic synthesis for the production of more complex molecules, including pharmaceuticals and agrochemicals.

-

Biomarker Research: Methyl p-anisate has been identified as a volatile organic compound released by Mycobacterium tuberculosis and is being investigated as a potential biomarker for the detection of tuberculosis in patient breath.[2]

References

- 1. Methyl anisate - Wikipedia [en.wikipedia.org]

- 2. Methyl anisate | 121-98-2 [chemicalbook.com]

- 3. Methyl anisate | C9H10O3 | CID 8499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl anisate(121-98-2) 1H NMR spectrum [chemicalbook.com]

- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 6. CN105585482A - Method for one-step synthesis of methyl o-anisate - Google Patents [patents.google.com]

- 7. methyl para-anisate, 121-98-2 [thegoodscentscompany.com]

- 8. Methyl anisate CAS#: 121-98-2 [m.chemicalbook.com]

The Biosynthetic Pathway of p-Anisic Acid and its Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Anisic acid (4-methoxybenzoic acid) and its esters are valuable compounds with applications in the pharmaceutical, cosmetic, and flavor industries.[1] Understanding their biosynthesis is crucial for developing sustainable and efficient production methods. This technical guide provides an in-depth overview of the biosynthetic pathway of p-anisic acid and its esters, detailing the key enzymatic steps, relevant quantitative data, and experimental protocols.

Core Biosynthetic Pathway of p-Anisic Acid

The biosynthesis of p-anisic acid originates from the phenylpropanoid pathway, a major route for the synthesis of a wide variety of plant secondary metabolites. The core pathway involves the conversion of p-coumaric acid to 4-hydroxybenzoic acid (4-HBA), followed by the methylation of 4-HBA to yield p-anisic acid.

From p-Coumaric Acid to 4-Hydroxybenzoic Acid

The conversion of p-coumaric acid to 4-hydroxybenzoic acid is a key step and is believed to occur via a β-oxidation-like pathway.[2][3] This process involves the shortening of the propanoic acid side chain of p-coumaric acid by two carbons. While the complete enzymatic cascade in plants is still under full elucidation, studies in microorganisms like Burkholderia glumae have identified a CoA-dependent, non-β-oxidative pathway that proceeds through a p-hydroxybenzaldehyde intermediate.[2] In the plant Arabidopsis thaliana, the conversion of p-coumarate to 4-HB is known to proceed via a β-oxidative pathway.[3]

Key Enzymes:

-

4-Coumarate-CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA. This is a crucial step for entry into many downstream pathways.[3]

-

Enzymes of the β-oxidation-like pathway: A series of enzymes analogous to those in fatty acid β-oxidation are proposed to be involved, including an enoyl-CoA hydratase/lyase.

Quantitative Data:

Studies in the yeast Yarrowia lipolytica have demonstrated the conversion of supplemented p-coumaric acid to 4-hydroxybenzoic acid, with an estimated conversion rate of approximately 50%.[4]

Methylation of 4-Hydroxybenzoic Acid to p-Anisic Acid

The final step in the biosynthesis of p-anisic acid is the methylation of the 4-hydroxyl group of 4-hydroxybenzoic acid. This reaction is catalyzed by an O-methyltransferase (OMT) that utilizes S-adenosyl-L-methionine (SAM) as the methyl donor.

Key Enzyme:

-

4-Hydroxybenzoate O-methyltransferase (OMT): This enzyme specifically transfers a methyl group from SAM to the hydroxyl group of 4-HBA. While a specific 4-hydroxybenzoate OMT has not been extensively characterized in all plants, numerous plant OMTs exhibit activity towards a range of phenolic compounds. Catechol-O-methyltransferases (COMTs) are a well-studied class of enzymes that can methylate hydroxyl groups of various phenolic acids.[5]

Biosynthesis of p-Anisic Acid Esters

The biosynthesis of p-anisic acid esters, such as methyl anisate and ethyl anisate, involves the esterification of p-anisic acid with an alcohol. This reaction is catalyzed by acyltransferases.

Key Enzymes:

-

Acyltransferases: These enzymes catalyze the transfer of an acyl group (in this case, the p-anisoyl group from p-anisoyl-CoA or another activated form) to an alcohol. The BAHD family of acyltransferases is a large and diverse group of enzymes in plants known to be involved in the synthesis of various esters.[6] Specific acyltransferases that utilize p-anisic acid as a substrate for the synthesis of its various esters are an active area of research.

Quantitative Data Summary

| Enzyme/Process | Substrate | Product | Organism/System | Key Quantitative Data | Reference |

| Conversion | p-Coumaric Acid | 4-Hydroxybenzoic Acid | Yarrowia lipolytica | ~50% conversion of supplemented p-coumaric acid | [4] |

| 4-Coumarate-CoA Ligase (Pp4CL1) | p-Coumaric Acid | p-Coumaroyl-CoA | Peucedanum praeruptorum | Km = 18.5 ± 1.2 µM, kcat = 1.21 ± 0.03 s⁻¹ | [3] |

| 4-Hydroxybenzoate 3-hydroxylase (PobA) | 4-Hydroxybenzoic Acid | 3,4-Dihydroxybenzoate | Corynebacterium glutamicum | Km (for 4-HBA) = 23.8 ± 1.2 µM, Vmax = 1.8 ± 0.1 U/mg | [4] |

| Catechol-O-methyltransferase (COMT) | 3,4-Dihydroxybenzoic acid | Vanillic acid & Isovanillic acid | Human Erythrocytes | Intra-assay RSDs: 4.8-11.9%, Inter-assay RSDs: 6.4-14.2% | [7] |

Experimental Protocols

Assay for 4-Hydroxybenzoate O-methyltransferase (OMT) Activity

This protocol is adapted from general methods for assaying catechol-O-methyltransferase activity and can be optimized for a specific plant extract or purified enzyme.[7][8]

Materials:

-

Enzyme preparation (crude plant extract or purified OMT)

-

4-Hydroxybenzoic acid (substrate)

-

S-Adenosyl-L-methionine (SAM) (methyl donor)

-

Tris-HCl buffer (pH 7.5)

-

MgCl₂

-

Dithiothreitol (DTT)

-

HCl

-

Ethyl acetate

-

HPLC system with a C18 column and UV detector

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture:

-

100 µL of 1 M Tris-HCl (pH 7.5)

-

10 µL of 1 M MgCl₂

-

10 µL of 0.1 M DTT

-

50 µL of 10 mM 4-hydroxybenzoic acid

-

Enzyme preparation (e.g., 50-100 µg of crude protein extract)

-

Deionized water to a final volume of 450 µL.

-

-

Initiation of Reaction: Start the reaction by adding 50 µL of 10 mM SAM.

-

Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

-

Termination of Reaction: Stop the reaction by adding 50 µL of 2 M HCl.

-

Extraction: Extract the product, p-anisic acid, by adding 500 µL of ethyl acetate. Vortex thoroughly and centrifuge to separate the phases.

-

Sample Preparation for HPLC: Transfer the upper ethyl acetate layer to a new tube and evaporate to dryness under a stream of nitrogen. Re-dissolve the residue in a known volume of the HPLC mobile phase (e.g., 100 µL).

-

HPLC Analysis: Inject an aliquot of the prepared sample into the HPLC system.

HPLC Method for Quantification of p-Anisic Acid and 4-Hydroxybenzoic Acid

This method allows for the separation and quantification of p-anisic acid and its precursor, 4-hydroxybenzoic acid.[9][10][11]

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

-

Solvent A: 0.1% Formic acid in water

-

Solvent B: Acetonitrile

-

Gradient: A typical gradient would be to start with a low percentage of solvent B (e.g., 10%) and increase it linearly to a high percentage (e.g., 90%) over 20-30 minutes.

Detection:

-

UV detection at 254 nm.

Procedure:

-

Standard Preparation: Prepare stock solutions of p-anisic acid and 4-hydroxybenzoic acid in methanol. Prepare a series of dilutions to create a calibration curve.

-

Sample Injection: Inject a fixed volume (e.g., 20 µL) of the standards and samples.

-

Quantification: Identify the peaks based on the retention times of the standards. Quantify the compounds by comparing the peak areas of the samples to the calibration curves.

GC-MS Analysis of p-Anisic Acid Esters

This protocol provides a general method for the analysis of volatile esters like methyl anisate and ethyl anisate using Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization may be necessary for less volatile esters.[12][13][14][15]

Instrumentation:

-

GC-MS system with a capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., DB-5ms or equivalent).

Sample Preparation:

-

Extraction: Extract the esters from the sample matrix using a suitable organic solvent (e.g., hexane or dichloromethane).

-

Derivatization (if necessary): For non-volatile esters, derivatization to a more volatile form (e.g., trimethylsilyl (TMS) esters) may be required. This typically involves reacting the sample with a derivatizing agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

GC-MS Conditions:

-

Injector Temperature: 250°C

-

Oven Temperature Program: Start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 5-10°C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector: Operate in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

Analysis:

-

Identification: Identify the ester peaks by comparing their retention times and mass spectra with those of authentic standards or with mass spectral libraries (e.g., NIST).

-

Quantification: For quantitative analysis, an internal standard should be added to the samples before extraction. Create a calibration curve using standards of the target esters.

Conclusion

The biosynthetic pathway of p-anisic acid is a fascinating example of how plants modify core phenylpropanoid skeletons to produce a diverse array of specialized metabolites. While the main steps from p-coumaric acid have been elucidated, further research is needed to fully characterize the specific enzymes involved, particularly in the side-chain cleavage of p-coumaric acid in plants and the acyltransferases responsible for ester formation. The protocols provided in this guide offer a starting point for researchers to investigate these pathways and engineer them for enhanced production of these valuable compounds.

References

- 1. foreverest.net [foreverest.net]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Cloning, Functional Characterization and Site-Directed Mutagenesis of 4-Coumarate: Coenzyme A Ligase (4CL) Involved in Coumarin Biosynthesis in Peucedanum praeruptorum Dunn [frontiersin.org]

- 4. Genetic and biochemical characterization of a 4-hydroxybenzoate hydroxylase from Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Family characteristics, phylogenetic reconstruction, and potential applications of the plant BAHD acyltransferase family [frontiersin.org]

- 7. Validation of assay of catechol-O-methyltransferase activity in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. arpi.unipi.it [arpi.unipi.it]

- 10. helixchrom.com [helixchrom.com]

- 11. longdom.org [longdom.org]

- 12. amt.copernicus.org [amt.copernicus.org]

- 13. p-Anisic acid, TMS derivative [webbook.nist.gov]

- 14. jfda-online.com [jfda-online.com]

- 15. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

The Olfactory Signature of Methyl Anisate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl anisate, a naturally occurring ester found in a variety of plants and essential oils, is a compound of significant interest in the fields of sensory science, flavor and fragrance chemistry, and pharmacology. Its distinct aromatic profile contributes to the characteristic notes of numerous food products and fragrances. This technical guide provides an in-depth exploration of the olfactory properties and sensory profile of methyl anisate, detailing its chemical characteristics, sensory perception, and the methodologies used for its evaluation.

Physicochemical Properties

A comprehensive understanding of the olfactory properties of a compound begins with its physicochemical characteristics, which influence its volatility and interaction with olfactory receptors.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₃ | [1][2] |

| Molecular Weight | 166.17 g/mol | [1][3] |

| Appearance | White crystalline solid | [4] |

| Melting Point | 47-51 °C | [3] |

| Boiling Point | 244-245 °C | [3] |

| Vapor Pressure | 0.016 mmHg @ 25 °C (estimated) | [5] |

| Solubility in Water | 643.1 mg/L @ 20 °C | [5][6] |

| LogP (o/w) | 2.27 | [4][5] |

Olfactory and Sensory Profile

Methyl anisate is characterized by a complex and multifaceted sensory profile, with distinct notes perceived through both orthonasal (smell) and retronasal (taste) olfaction.

Odor Profile

The odor of methyl anisate is predominantly described as sweet, floral, and anisic, with herbal undertones. More detailed sensory panel analyses have identified a broader spectrum of descriptors, providing a richer understanding of its aromatic complexity.

| Odor Descriptor | Prevalence/Description | Reference |

| Sweet | A primary and dominant characteristic. | [1] |

| Floral | Often described as a key feature of its aroma. | [1] |

| Anisic | A distinct licorice-like note. | [1] |

| Herbal | A subtle, green, and herbaceous quality. | [5] |

| Vanilla-like | A creamy and sweet nuance reminiscent of vanilla. | [7] |

| Spicy | A mild, warming spice character. | [7] |

| Woody | A faint, dry, and woody background note. | [7] |

| Powdery | A soft, cosmetic-like powdery scent. | [7] |

| Cherry | A subtle fruity note with a cherry-like aspect. | [1] |

| Phenolic | A minor phenolic off-note. | [1] |

Taste Profile

When evaluated in the mouth, methyl anisate imparts a flavor profile that mirrors its aromatic characteristics, with additional nuances becoming apparent.

| Taste Descriptor | Description | Reference |

| Sweet | A primary taste sensation. | [7] |

| Spicy | A noticeable spicy character. | [7] |

| Anisic-like | A prominent licorice-like flavor. | [7] |

| Woody Vanilla | A complex note combining woody and vanilla flavors. | [7] |

| Licorice | A distinct and recognizable licorice taste. | [7] |

| Methyl Salicylate Nuances | A subtle hint of wintergreen. | [7] |

| Lingering Sweet Coumarin Vanilla Aftertaste | A persistent sweet and creamy aftertaste. | [7] |

Note: While "Aroma threshold values" and "Taste threshold values" are mentioned in the literature, specific quantitative data for methyl anisate remains elusive in publicly available scientific databases.

Experimental Protocols for Sensory Evaluation

The sensory profile of methyl anisate is typically determined using a combination of instrumental and human sensory analysis techniques.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify the specific volatile compounds responsible for the aroma of a sample. In this method, the effluent from a gas chromatograph is split, with one portion going to a chemical detector (like a mass spectrometer) and the other to a sniffing port where a trained sensory panelist can detect and describe the odor of the eluting compounds.

Methodology:

-

Sample Preparation: A solution of methyl anisate is prepared in a suitable solvent (e.g., ethanol or diethyl ether).

-

Injection: A small volume of the sample is injected into the gas chromatograph.

-

Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through the GC column.

-

Detection and Olfactory Evaluation: As the separated compounds exit the column, they are simultaneously detected by the mass spectrometer and sniffed by a trained panelist. The panelist records the retention time, odor descriptor, and intensity of each aroma detected.

-

Data Analysis: The data from the mass spectrometer and the sensory panel are correlated to identify the chemical compound responsible for each specific odor note.

References

- 1. DLG Expert report 01/2017: Panel training on odour and aroma perception for sensory analysis [dlg.org]

- 2. Olfactory Receptor Responses to Pure Odorants in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DLG Expert report 07/2017: Practice guide for sensory panel training Part 1 [dlg.org]

- 4. Taste detection threshold - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. papers.academic-conferences.org [papers.academic-conferences.org]

Methodological & Application

Methyl Anisate: A Versatile Starting Material in Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Methyl anisate, the methyl ester of p-anisic acid, is a readily available and versatile starting material for a wide range of organic transformations. Its chemical structure, featuring an electron-rich aromatic ring and a reactive ester functional group, makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and fragrances. These application notes provide an overview of key synthetic transformations starting from methyl anisate, complete with detailed experimental protocols and quantitative data.

Key Synthetic Transformations